Product packaging for Sorangiolide B(Cat. No.:)

Sorangiolide B

Cat. No.: B1248477
M. Wt: 596.8 g/mol
InChI Key: VXRKSYNLMXQRIG-YORJHISRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sorangiolide B is an 18-membered macrocyclic lactone natural product originating from myxobacteria, a group of Gram-negative bacteria renowned for their complex social behaviors and prolific production of bioactive secondary metabolites . This compound is part of a distinct class of molecules that serve as valuable tools in basic research for probing biological pathways and interactions. This compound is supplied exclusively for Research Use Only (RUO). This product is not intended for use in diagnostic or therapeutic procedures . Research into this compound is focused primarily on its role as a chemical scaffold for investigating bacterial communication and its potential bioactivities. Myxobacteria, the source organisms, are known as social predators that secrete a diverse arsenal of antibiotics and lytic compounds; the study of metabolites like this compound is crucial for advancing the understanding of bacterial warfare and its applications in drug discovery . The compound's intricate structure, characterized by its macrocyclic lactone core, makes it a compelling subject for synthetic chemistry and methodology development, offering insights into stereoselective synthesis strategies such as the Mukaiyama macrolactonization . As a research tool, this compound provides scientists with a sophisticated molecule to explore the mechanisms of action of myxobacterial metabolites, which often exhibit unique modes of action against other microorganisms and could inform the development of new therapeutic leads for combating resistant pathogens .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H60O8 B1248477 Sorangiolide B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H60O8

Molecular Weight

596.8 g/mol

IUPAC Name

(11R)-6-hydroxy-11-[(2R,3S,7S,8E,10S,12R,13R,14R,16E)-10,12,14-trihydroxy-3,7,9,13,17-pentamethyl-18-oxo-1-oxacyclooctadeca-8,16-dien-2-yl]dodecanoic acid

InChI

InChI=1S/C34H60O8/c1-22-12-11-14-24(3)33(23(2)13-7-8-15-28(35)16-9-10-17-32(39)40)42-34(41)25(4)18-19-29(36)27(6)31(38)21-30(37)26(5)20-22/h18,20,22-24,27-31,33,35-38H,7-17,19,21H2,1-6H3,(H,39,40)/b25-18+,26-20+/t22-,23+,24-,27+,28?,29+,30-,31+,33+/m0/s1

InChI Key

VXRKSYNLMXQRIG-YORJHISRSA-N

Isomeric SMILES

C[C@H]\1CCC[C@@H]([C@H](OC(=O)/C(=C/C[C@H]([C@H]([C@@H](C[C@@H](/C(=C1)/C)O)O)C)O)/C)[C@H](C)CCCCC(CCCCC(=O)O)O)C

Canonical SMILES

CC1CCCC(C(OC(=O)C(=CCC(C(C(CC(C(=C1)C)O)O)C)O)C)C(C)CCCCC(CCCCC(=O)O)O)C

Synonyms

sorangiolide B

Origin of Product

United States

Isolation and Structural Elucidation Studies of Sorangiolide B

Methodologies for the Isolation of Sorangiolide B

The isolation of this compound is a multi-step process that begins with large-scale bacterial fermentation and culminates in high-purity separation.

This compound is a secondary metabolite produced by the myxobacterium Sorangium cellulosum. researchgate.net The initial step in its isolation involves cultivating this bacterium in a large-scale fermenter. Following the fermentation period, the entire culture broth, containing both the bacterial cells and the secreted metabolites, is processed. A common technique for capturing non-polar to moderately polar compounds like sorangiolides from a large volume of aqueous broth is the use of adsorbent resins. For instance, resins such as Amberlite XAD-16 are added to the fermentation broth to adsorb the target metabolites. scite.ai

After an adequate contact time, the resin and the cell mass are harvested. The desired compounds are then eluted from the resin using an organic solvent, such as methanol (B129727) or acetone. This solvent extract is subsequently concentrated under reduced pressure, resulting in a crude extract that contains a complex mixture of various natural products, including this compound.

Due to the complexity of the crude extract, chromatographic techniques are essential for the purification of this compound. und.eduncert.nic.in This process typically involves multiple sequential steps to separate the target compound from other closely related metabolites.

The separation strategy relies on the principle of partitioning components between a stationary phase and a mobile phase. ncert.nic.in A typical workflow would include:

Initial Fractionation: The crude extract is often first subjected to column chromatography using a stationary phase like silica (B1680970) gel or a polymeric resin. A solvent gradient, starting with a non-polar solvent and gradually increasing in polarity, is used as the mobile phase to separate the mixture into several fractions based on polarity.

Fine Purification: Fractions identified as containing this compound are then subjected to further purification, frequently employing High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), is particularly effective for separating complex macrolides. By carefully optimizing the chromatographic conditions, this compound can be isolated with a high degree of purity. sinica.edu.tw

This compound, along with the related Sorangiolide A, was first successfully isolated not from a direct screening effort but from the side fractions and mother liquors of the pilot-scale production of another antibiotic, Sorangicin A. researchgate.netplu.mxcapes.gov.br The "mother liquor" refers to the solution that remains after a major product, in this case Sorangicin A, has been crystallized and removed. This residual liquid is often enriched in other, more soluble or less abundant secondary metabolites that did not co-crystallize. By processing these mother liquors, researchers were able to strategically and efficiently discover and isolate the sorangiolides, which might have otherwise been missed. researchgate.netcapes.gov.br

Chromatographic Separation Techniques Utilized in this compound Isolation

Spectroscopic and Analytical Techniques in Initial Structural Assignments

Once a pure sample of this compound was obtained, its chemical structure was determined using a combination of powerful spectroscopic and analytical methods. sciopen.com

Nuclear Magnetic Resonance (NMR) spectroscopy was the primary tool used to map out the complex molecular structure of this compound. researchgate.netcapes.gov.br The structure was elucidated as an 18-membered macrolactone—a large ring containing an ester group—with an attached C11-carboxylic acid side chain. researchgate.netcapes.gov.br

Two-dimensional (2D) NMR techniques were particularly crucial in piecing together the molecular puzzle. researchgate.net

Techniques such as ¹H-¹H COSY (Correlation Spectroscopy) were used to identify protons that are coupled to each other, allowing for the tracing of the carbon-hydrogen framework throughout the molecule.

Heteronuclear experiments like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) established the connectivity between protons and the carbon atoms they are attached to, as well as correlations to carbons two or three bonds away.

Through meticulous analysis of these NMR data, scientists were able to assemble the complete structure. These studies also revealed that this compound differs from the co-isolated Sorangiolide A by the presence of an additional hydroxyl (-OH) group located at the C-6 position of the side chain. researchgate.netcapes.gov.br

Mass spectrometry (MS) provided complementary and confirmatory data for the structural elucidation of this compound. researchgate.netcapes.gov.brlehigh.edu High-resolution mass spectrometry was used to determine the exact molecular weight of the compound, which in turn allowed for the calculation of its precise molecular formula. This information is critical for confirming the number of carbon, hydrogen, and oxygen atoms proposed by the NMR analysis.

Furthermore, fragmentation analysis within the mass spectrometer provides structural clues. The molecule breaks apart in a predictable manner, and the masses of the resulting fragment ions are measured. These fragmentation patterns serve as a fingerprint, helping to confirm the sequence of atoms and the location of functional groups within the macrolactone ring and the side chain, corroborating the structure determined by NMR. researchgate.netlehigh.edu

Table of Key Research Findings for this compound

ParameterFindingSource(s)
Producing Organism Sorangium cellulosum researchgate.netresearchgate.net
Isolation Source Mother liquors from Sorangicin A production researchgate.netplu.mxcapes.gov.br
Structural Class 18-membered macrolactone researchgate.netcapes.gov.br
Key Structural Features C11-carboxylic acid side chain researchgate.netcapes.gov.br
Distinguishing Feature Hydroxyl group at C-6 of the side chain (compared to Sorangiolide A) researchgate.net
Elucidation Techniques 2D-NMR Spectroscopy, Mass Spectrometry researchgate.netcapes.gov.br

Chiroptical Methods for Absolute Configuration Determination of Analogues

The determination of the absolute configuration of chiral molecules is a critical step in structural elucidation, as different enantiomers can have vastly different biological activities. Chiroptical methods are a class of analytical techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. numberanalytics.com These methods, which include Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable for assigning the absolute stereochemistry of natural products, especially for their analogues. mdpi.comchem-soc.si

In the study of complex molecules like sorangiolides, where multiple stereocenters exist, chiroptical techniques are often applied to analogues or derivatives to confirm stereochemical assignments. The process typically involves comparing the experimentally measured CD or ORD spectra with spectra predicted by quantum chemical calculations for possible stereoisomers. mdpi.com A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. mdpi.commdpi.com

For a series of related compounds or analogues, a consistent pattern in their chiroptical data can be used to correlate their absolute configurations without requiring exhaustive analysis for each member of the series. This comparative approach is highly efficient in natural product chemistry for establishing the stereochemical relationships within a family of compounds. chem-soc.si

X-ray Crystallography of Related Sorangiolide Congeners for Absolute Configuration

While chiroptical methods are powerful, single-crystal X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that suitable crystals can be obtained. nih.gov This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern allows for the calculation of the precise position of each atom in the molecule, revealing the relative and, with careful analysis of anomalous dispersion effects, the absolute stereochemistry. nih.gov

In the case of the sorangiolides, researchers successfully obtained single crystals of Sorangiolide A and performed an X-ray structure analysis. researchgate.netcapes.gov.br This experiment was pivotal as it unambiguously established the absolute configuration of all the stereogenic centers in Sorangiolide A. researchgate.netcapes.gov.brresearchgate.net

Because this compound is a direct congener of Sorangiolide A, isolated from the same biological source and differing only by the addition of a single hydroxyl group, the absolute configuration determined for Sorangiolide A serves as a robust reference. researchgate.net By correlating the NMR and other spectroscopic data of this compound with the known crystal structure of Sorangiolide A, the absolute configuration of this compound could be confidently assigned. This method of using a structurally confirmed congener as a stereochemical reference is a common and reliable strategy in the study of natural product families.

Comparative Structural Analysis of this compound with Sorangiolide A and Related Macrolides

Sorangiolide A and this compound are both 18-membered macrolides, a class of natural products characterized by a large lactone ring. researchgate.netacs.org Their discovery expanded the known diversity of macrolides produced by Sorangium cellulosum, which also includes compounds like the epothilones and chivosazols. uni-bielefeld.denih.gov

The primary structural difference between this compound and Sorangiolide A lies in the side chain. researchgate.netcapes.gov.br Both molecules possess a C11-carboxylic acid side chain attached to the macrolactone core. However, this compound features an additional hydroxyl (-OH) group at the C-6 position of this side chain, a position that is unsubstituted in Sorangiolide A. researchgate.netcapes.gov.brresearchgate.net This seemingly minor difference can have significant implications for the molecule's conformation and biological activity.

Biosynthetic Pathway Investigations of Sorangiolide B

Identification of the Producing Organism and Its Metabolic Context

Sorangiolide B is a polyketide natural product produced by the myxobacterium Sorangium cellulosum. Specifically, it was isolated from the culture broth of Sorangium cellulosum strain So ce12. researchgate.netresearchgate.net This strain is notable for being a prolific producer of multiple distinct secondary metabolites. In addition to the sorangiolides, S. cellulosum So ce12 also synthesizes other bioactive compounds, including the eubacterial RNA polymerase inhibitor sorangicin, the potent antifungal agent chivosazole, and the highly cytotoxic tubulin destabilizer disorazol. researchgate.netnih.gov

The co-production of such a diverse array of complex molecules within a single organism highlights the sophisticated and extensive secondary metabolism of S. cellulosum. The ability to generate mutations and develop genetic tools, such as mariner-based transposon mutagenesis and electroporation protocols for strains like So ce12, has been crucial in beginning to unravel the genetic basis for the production of these compounds. nih.govnih.gov Such genetic manipulation is essential for identifying the large gene clusters that encode the enzymatic machinery responsible for synthesizing these metabolites. nih.gov

Myxobacteria, the group to which Sorangium cellulosum belongs, are soil-dwelling Gram-negative bacteria recognized for their complex social behaviors and their capacity as formidable micropredators. nih.gov A key aspect of their ecological strategy is the production of a vast arsenal (B13267) of secondary metabolites. These natural products are not merely metabolic byproducts but are crucial for their survival and interaction within the complex soil microbiome. Myxobacteria secrete these compounds to kill or inhibit the growth of other microorganisms, including bacteria and fungi, which they then consume as a source of nutrients. nih.gov

The genomes of myxobacteria are unusually large, and a significant portion of their genetic code is dedicated to the biosynthesis of natural products. nih.gov For instance, analysis of one S. cellulosum strain revealed that polyketide synthase (PKS) gene sequences, which are responsible for producing compounds like this compound, constitute approximately 3.2% of its entire genome. nih.gov This immense biosynthetic potential makes the genus Sorangium a particularly rich source of novel bioactive compounds, accounting for almost half of all secondary metabolites discovered from myxobacteria. nih.gov The production of these potent molecules provides a significant competitive advantage, allowing them to thrive in diverse and competitive soil environments.

Characterization of Sorangium cellulosum Strains for this compound Production

Polyketide Synthase (PKS) Assembly Line Elucidation for Sorangiolide Biosynthesis

The biosynthesis of polyketides like this compound proceeds through the sequential condensation of simple carboxylic acid-derived building blocks. While direct feeding studies for this compound are not extensively detailed in the available literature, the fundamental principles of polyketide biosynthesis allow for the postulation of its precursors. The carbon backbone is assembled from simple acyl-CoA units.

Based on the structure of this compound, the likely primary building blocks are acetyl-CoA and propionyl-CoA. These units are incorporated into the growing polyketide chain by the PKS machinery. The various methyl branches on the sorangiolide structure are typically introduced via the incorporation of propionyl-CoA instead of acetyl-CoA, or through the action of methyltransferase domains using S-adenosyl methionine (SAM) as a methyl donor.

Modular polyketide synthases are classified into two main types based on how the acyltransferase (AT) domain, which selects the extender units for chain elongation, is organized. In cis-AT PKSs, each module contains its own integrated AT domain. In contrast, trans-AT PKSs lack AT domains within their modules; instead, a single, discrete AT enzyme is expressed separately and services all the modules of the PKS assembly line in trans. wikipedia.orgethz.ch

While the specific biosynthetic gene cluster for this compound has not been fully characterized, evidence from other metabolites produced by Sorangium cellulosum So ce12 strongly suggests the involvement of a trans-AT PKS system. nih.gov For example, the biosynthesis of disorazol, another complex polyketide from this strain, is directed by a trans-AT PKS gene cluster. nih.govasm.org These trans-AT systems are known for generating highly complex and unusual molecular architectures, a characteristic feature of many myxobacterial natural products, including the sorangiolides. nih.gov The evolution of these systems, often through horizontal gene transfer, allows for greater combinatorial diversity and structural complexity in the resulting polyketides. researchgate.net

Based on the known architecture of trans-AT PKS systems, such as the one responsible for disorazol biosynthesis in the same organism, a hypothetical model for the this compound biosynthetic gene cluster can be proposed. asm.orgresearchgate.net Such a cluster would contain multiple large genes encoding several PKS modules. Each module is responsible for one cycle of polyketide chain extension and modification. The fundamental domains within each module, and their enzymatic functions, are highly conserved.

Table 1: Hypothetical PKS Domains in this compound Biosynthesis

Domain Abbreviation Function
Ketosynthase KS Catalyzes the Claisen condensation reaction, which extends the polyketide chain by forming a new carbon-carbon bond. wikipedia.org
Acyltransferase AT A discrete, trans-acting enzyme that selects the appropriate acyl-CoA extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) and loads it onto the ACP domain. wikipedia.orgethz.ch
Acyl Carrier Protein ACP Covalently tethers the growing polyketide chain and the incoming extender unit via a phosphopantetheine arm, shuttling them between the various catalytic domains. wikipedia.org
Ketoreductase KR If present and active, reduces the β-keto group formed after a condensation step to a β-hydroxyl group. The stereochemistry of this alcohol is determined by the specific KR subtype.
Dehydratase DH If present and active, eliminates the β-hydroxyl group, forming a double bond in the polyketide backbone.

The specific sequence and combination of these optional domains (KR, DH) in each module dictate the final structure of the polyketide backbone, including the placement of hydroxyl groups and double bonds seen in this compound. The final hydroxylation at the C-6 position, which distinguishes this compound from Sorangiolide A, could be the result of a PKS module's action or a post-PKS tailoring step catalyzed by an enzyme such as a P450 monooxygenase, an enzyme type known to be involved in the late-stage modification of other complex polyketides. researchgate.netnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
Sorangiolide A
This compound
Sorangicin
Chivosazole
Disorazol
Acetyl-CoA
Propionyl-CoA
S-adenosyl methionine
Malonyl-CoA

Role of trans-AT PKS Systems in Sorangiolide Architecture

Tailoring Enzyme Activities and Post-PKS Modifications

The conversion of the nascent polyketide chain into this compound involves several crucial enzymatic modifications. These reactions are catalyzed by tailoring enzymes, which are typically encoded by genes located within the same biosynthetic gene cluster (BGC) as the PKS genes. These enzymes introduce functional groups and stereochemical features that define the final structure of the molecule.

The final structure of this compound is achieved through precise enzymatic modifications, notably hydroxylation and methylation, which are common tailoring reactions in polyketide biosynthesis. These events are crucial for the molecule's final conformation and bioactivity.

A key tailoring reaction that distinguishes this compound from its close analogue, Sorangiolide A, is a specific hydroxylation event. This compound possesses an additional hydroxyl group at the C-6 position of its side chain. researchgate.netcapes.gov.br This transformation is typically catalyzed by a monooxygenase enzyme, often a member of the cytochrome P450 family, which is frequently found in polyketide BGCs. nih.govnih.gov These enzymes utilize molecular oxygen and a reducing equivalent, such as NADPH, to introduce a hydroxyl group onto the polyketide backbone. While the specific gene for the this compound C-6 hydroxylase has not been identified, its enzymatic function is inferred from the structural difference between the two sorangiolide variants.

Methylation is another critical modification in the biosynthesis of many polyketides. Methyl groups can be incorporated into the polyketide backbone in two primary ways: either by the PKS modules utilizing methylmalonyl-CoA as an extender unit or through the action of post-PKS methyltransferases. acs.org These methyltransferase enzymes use S-adenosyl-L-methionine (SAM) as a methyl donor to add methyl groups at specific positions on the polyketide scaffold. researchgate.net In the case of this compound, the methyl groups present on the macrolactone ring are integral to its structure and are likely incorporated during the PKS assembly line, a hallmark of modular trans-AT PKS systems. researchgate.net

Table 1: Known Post-PKS Tailoring Modifications in this compound Biosynthesis

ModificationPositionEnzyme Class (Putative)FunctionReference
HydroxylationC-6Monooxygenase (e.g., Cytochrome P450)Converts Sorangiolide A precursor to this compound researchgate.netcapes.gov.br

This compound is characterized by an 18-membered macrolactone ring, the formation of which is a critical final step in the biosynthetic assembly. researchgate.netcapes.gov.br This macrocyclization is catalyzed by a specific enzyme domain, the thioesterase (TE), which typically resides at the C-terminus of the final PKS module. nih.gov The TE domain acts as the terminal gatekeeper of the PKS assembly line, ensuring the release and cyclization of the completed polyketide chain. researchgate.net

The mechanism of macrolactonization involves a two-step process. researchgate.netnih.gov First, the TE domain cleaves the thioester bond that tethers the linear polyketide chain to the acyl carrier protein (ACP) of the last PKS module. This results in the formation of a covalent acyl-enzyme intermediate. The second step involves an intramolecular nucleophilic attack on this activated acyl group by a distal hydroxyl group within the same polyketide molecule. nih.gov This reaction forms the ester bond of the macrolactone and releases the cyclic compound from the enzyme. The TE domain's active site pocket plays a crucial role in folding the linear substrate into a conformation that favors intramolecular cyclization over simple hydrolysis, which would otherwise release a linear carboxylic acid. researchgate.netnih.gov

Hydroxylation and Methylation Events in this compound Formation

Genetic Engineering Approaches towards this compound Biosynthesis (Conceptual, based on related compounds)

The native producer of this compound, the myxobacterium Sorangium cellulosum, is known for its slow growth and resistance to genetic manipulation, which complicates efforts to increase production yields or to generate novel derivatives through metabolic engineering. nih.gov Consequently, genetic engineering strategies, particularly those involving the transfer of the biosynthetic pathway into a more amenable host, represent a promising approach for both studying and manipulating this compound biosynthesis. digitellinc.com

Heterologous expression, the process of cloning a BGC from its native producer and expressing it in a different, well-characterized host organism, is a powerful tool for pathway elucidation and engineering. scite.aidigitellinc.com This strategy is particularly valuable for metabolites from difficult-to-culture organisms like S. cellulosum. nih.gov The successful heterologous expression of a BGC allows for the production of the natural product in a host that is faster-growing, easier to manipulate genetically, and better suited for industrial-scale fermentation. scite.ai

Several host systems have been successfully employed for expressing complex polyketide pathways from myxobacteria. The selection of an appropriate host is critical and depends on factors such as the availability of required precursors, codon usage, and the ability to correctly fold and post-translationally modify the large PKS enzymes. For the this compound pathway, promising candidates would include hosts that have proven effective for other Sorangium metabolites.

Table 2: Potential Heterologous Hosts for this compound Biosynthesis

Host OrganismRationale / Successful PrecedentsKey AdvantagesReference
Myxococcus xanthusSuccessfully expressed the disorazol BGC from S. cellulosum. As a myxobacterium, it may share compatible machinery for gene expression and precursor supply.Phylogenetically related to the native producer. Proven track record with myxobacterial trans-AT PKSs. nih.govdigitellinc.com
Streptomyces lividansSuccessfully used to produce soraphen A from S. cellulosum. Streptomyces species are well-established industrial workhorses for antibiotic production.Robust, well-developed genetic tools, and established fermentation processes. nih.gov
Burkholderia speciesStrain DSM 7029 was used for the functional expression of the epothilone (B1246373) BGC from S. cellulosum.Capable of expressing large myxobacterial PKS gene clusters. magtechjournal.com
Escherichia coliWhile challenging due to the complexity of PKS enzymes, engineered E. coli strains have been developed for polyketide production.Rapid growth, unparalleled genetic tools, and deep metabolic understanding. researchgate.net

Combinatorial biosynthesis involves the genetic engineering of biosynthetic pathways to generate novel chemical structures that are not produced naturally. The modular nature of PKSs makes them particularly amenable to this approach. By modifying the genes that encode the PKS enzymes or the associated tailoring enzymes, it is possible to create a diverse array of "unnatural" natural products. digitellinc.com

Based on successful examples from other complex polyketides, several conceptual strategies could be applied to the this compound pathway to generate novel derivatives:

Modification of Tailoring Enzymes: The gene encoding the putative C-6 hydroxylase could be inactivated, which would likely abolish the production of this compound and lead to the exclusive accumulation of Sorangiolide A. Conversely, introducing novel tailoring enzymes (e.g., glycosyltransferases, other hydroxylases, or halogenases) from different pathways could generate derivatives with altered properties.

Module Deletion or Swapping: Entire modules within the this compound PKS could be deleted to create smaller macrolactones with truncated backbones. Alternatively, modules from other PKS pathways could be swapped in to introduce different structural motifs.

Domain Inactivation or Swapping: Specific domains within a module can be targeted. For example, inactivating a ketoreductase (KR) domain would alter the stereochemistry or oxidation state at a specific carbon. Swapping an acyltransferase (AT) domain (in cis-AT PKSs) or altering the substrate specificity of the trans-acting AT could lead to the incorporation of different extender units into the polyketide chain, resulting in derivatives with modified side chains.

Precursor-Directed Biosynthesis: The metabolic engineering of the heterologous host to increase the intracellular pool of specific precursors can influence the final products. For instance, the heterologous expression of a propionyl-CoA synthetase in S. cellulosum successfully shifted production from epothilone A to the more desirable epothilone B. magtechjournal.com A similar strategy could be envisioned to modulate the building blocks used for this compound synthesis.

These genetic engineering approaches, facilitated by heterologous expression, provide a powerful platform to overcome the limitations of the native producer and to explore the chemical space around the this compound scaffold, potentially leading to the discovery of new analogues with improved therapeutic properties.

Total Synthesis Strategies and Methodologies for Sorangiolide B and Its Congeners

Convergent and Stereoselective Synthesis Approaches towards Sorangiolide Core Structure

Convergent syntheses are a hallmark of modern natural product synthesis, and the assembly of sorangiolide B is no exception. This strategy involves the independent synthesis of two or more complex fragments of the target molecule, which are then coupled together in the later stages of the synthesis. This approach is generally more efficient than a linear synthesis, where the molecule is built step-by-step from one end to the other.

In the context of this compound, a common convergent strategy involves the synthesis of two key fragments: a "northern" fragment and a "southern" fragment. For instance, in the total synthesis of sorangiolide A, a closely related congener, a convergent route was developed where two major fragments were coupled using a Yamaguchi esterification. frontiersin.org One fragment can be envisioned as the carboxylic acid portion and the other as the alcohol portion that ultimately form the macrocyclic ester linkage. frontiersin.org These fragments themselves are constructed using a variety of stereoselective reactions to install the numerous chiral centers.

The stereochemical complexity of the sorangiolide core, which for sorangiolide A includes four methylated centers, two trisubstituted olefins, and four hydroxylated centers, necessitates the use of highly controlled synthetic methods. frontiersin.org The absolute configuration of these centers is critical for the biological activity of the final molecule. Therefore, synthesis designs often incorporate chiral pool starting materials or employ powerful asymmetric reactions to set these stereocenters with high fidelity. The development of a viable synthetic strategy for (+)-Sorangicin A, a related compound, also highlights the evolution of synthetic planning to tackle such complex structures. jst.go.jp

A key aspect of these convergent strategies is the final macrocyclization step. After coupling the major fragments, the resulting linear precursor must be cyclized to form the characteristic 18-membered macrolactone ring of this compound. frontiersin.org This step is often challenging due to entropic factors and the potential for competing side reactions.

Key Carbon-Carbon Bond Forming Reactions in this compound Synthesis

The construction of the carbon skeleton of this compound and its congeners relies on a suite of powerful and reliable carbon-carbon bond-forming reactions. These reactions are carefully chosen for their efficiency, stereoselectivity, and functional group tolerance.

Cross-coupling reactions are indispensable tools for connecting different carbon fragments. In the synthesis of sorangiolide A, a Fu-type Suzuki cross-coupling reaction was utilized to merge two advanced fragments. uni-hannover.de This sp3-sp3 coupling is particularly noteworthy as such connections are traditionally challenging to forge. researchgate.net The specific application involved the in situ preparation of a borane (B79455) from a terminal alkene, which was then coupled with a bromide fragment to construct a significant portion of the carbon backbone. uni-hannover.de This key step highlights the power of modern cross-coupling methods to unite complex intermediates in a convergent fashion. acs.orgmolaid.comreferencecitationanalysis.com

Aldol (B89426) reactions are fundamental to the synthesis of polyketide natural products like this compound, as they allow for the stereocontrolled formation of β-hydroxy carbonyl motifs, which are prevalent in these structures.

The Evans' aldol reaction is a powerful method for achieving highly diastereoselective syn-aldol additions. alfa-chemistry.com This reaction employs a chiral oxazolidinone auxiliary to direct the stereochemical outcome of the reaction between an enolate and an aldehyde. In studies toward the synthesis of sorangiolides, the Evans' aldol reaction has been used to achieve 1,5-anti induction, demonstrating its utility in controlling stereochemistry over significant distances within the molecule. acs.org The high diastereoselectivity of the Evans' aldol reaction makes it a reliable tool for constructing the intricate stereochemical array of the sorangiolide core. researchgate.net

Aldol Reaction Type Key Feature Application in Sorangiolide Synthesis
Evans' Aldol High syn-diastereoselectivity using a chiral auxiliary. alfa-chemistry.comUsed for stereoselective synthesis of the macrocyclic lactone precursors with 1,5-anti induction. acs.org
Crimmins Acetate (B1210297) Aldol Access to both syn and anti aldol adducts. societechimiquedefrance.frA key reaction in the convergent total synthesis of sorangiolide A. digitellinc.comacs.orgnih.gov

Olefination reactions are critical for the introduction of carbon-carbon double bonds, which are key structural features of this compound.

The Julia-Kocienski olefination is a modified version of the Julia olefination that provides a powerful and often highly E-selective method for forming double bonds. wikipedia.orgalfa-chemistry.com This reaction involves the coupling of a sulfone with an aldehyde or ketone. wikipedia.org In the total synthesis of sorangiolide A, the Julia-Kocienski olefination was employed as a key strategy for constructing unsaturated linkages within the molecule. digitellinc.comacs.orgnih.govresearchgate.net Its reliability and stereoselectivity make it a go-to method for complex fragment coupling. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction is another widely used olefination method that typically favors the formation of (E)-alkenes. nih.govconicet.gov.ar This reaction utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to form the alkene. nih.gov The HWE reaction has been a key component in the synthetic strategies toward sorangiolide A, demonstrating its utility in constructing the trisubstituted olefins present in the natural product. digitellinc.comacs.orgnih.govresearchgate.net

Olefination Strategy Typical Product Role in Sorangiolide Synthesis
Julia-Kocienski Often (E)-alkenes wikipedia.orgConstruction of unsaturated linkages in the total synthesis of sorangiolide A. digitellinc.comacs.orgnih.gov
Horner-Wadsworth-Emmons Typically (E)-alkenes nih.govKey step in building the carbon framework of sorangiolide A. digitellinc.comacs.orgnih.gov

Ring-closing metathesis (RCM) has revolutionized the synthesis of macrocycles, providing a powerful and versatile method for their construction. wikipedia.orgnih.govorganic-chemistry.org This reaction utilizes ruthenium or molybdenum catalysts to form a cyclic alkene from a diene precursor, with the concomitant release of a small volatile alkene like ethylene. wikipedia.org

In the context of sorangiolide synthesis, RCM has been identified as a key strategy for the formation of the 18-membered macrolactone ring. acs.orgnih.gov The synthesis of precursors for sorangiolides A and B has been described where RCM is a pivotal step. acs.org The tolerance of modern RCM catalysts to a wide range of functional groups makes this an attractive strategy for late-stage macrocyclization of complex, highly functionalized substrates. wikipedia.org The success of an RCM reaction can be influenced by factors such as catalyst choice, substrate conformation, and reaction concentration. nih.gov

The Krische iridium-catalyzed carbonyl crotylation is a modern and highly efficient method for the enantioselective and diastereoselective formation of homoallylic alcohols. researchgate.net This reaction couples an alcohol or aldehyde with an allyl acetate derivative, proceeding via a transfer hydrogenation mechanism. researchgate.net

In the first asymmetric total synthesis of sorangiolide A, a Krische iridium-catalyzed anti-diastereoselective carbonyl crotylation was a key feature. digitellinc.comacs.orgnih.gov This reaction allowed for the stereocontrolled installation of a crucial stereocenter in one of the major fragments, demonstrating the power of this methodology in complex natural product synthesis. digitellinc.comacs.orgnih.gov

Ring-Closing Metathesis (RCM) in Macrocycle Formation

Macrolactonization Tactics in this compound Formation

The construction of the large macrolide ring characteristic of this compound and its congeners represents a significant synthetic hurdle. The process of macrolactonization, the intramolecular esterification of a ω-hydroxycarboxylic acid (seco-acid) to form a cyclic ester (lactone), is often a low-yield step due to competing intermolecular oligomerization and the high activation energy associated with forming medium-to-large rings. acs.org Consequently, the choice of macrolactonization protocol is critical to the success of a total synthesis. Synthetic chemists have employed a variety of powerful reagents and strategies to facilitate this key ring-closing reaction.

Yamaguchi Esterification and Macrolactonization Protocol

The Yamaguchi esterification is a widely trusted and effective method for the formation of esters, particularly in the context of sterically hindered substrates and the synthesis of macrolactones. nih.govfrontiersin.org This protocol is renowned for its ability to produce a diverse array of functionalized esters in high yields under mild conditions. researchgate.net Its application has been pivotal in the total synthesis of numerous complex natural products, including Sorangiolide A, a close structural analog of this compound. nih.govnih.govfrontiersin.org

The standard Yamaguchi protocol involves a two-step, one-pot procedure. First, the seco-acid is treated with 2,4,6-trichlorobenzoyl chloride (TCBC) in the presence of a tertiary amine base, such as triethylamine (B128534) (Et₃N), to form a highly reactive mixed anhydride (B1165640). frontiersin.org This activation step is crucial. Subsequently, a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), is added, along with the intramolecular alcohol nucleophile, which attacks the activated carbonyl of the mixed anhydride. nih.govfrontiersin.org The reaction is typically run under high dilution conditions in a non-polar solvent like toluene (B28343) to favor the intramolecular cyclization over intermolecular polymerization. nih.govfrontiersin.org

In the first successful total synthesis of Sorangiolide A, the Yamaguchi esterification was employed as a key bond-forming step to couple two major fragments of the molecule. frontiersin.org The alcohol fragment was treated with Et₃N, TCBC, and DMAP in toluene, followed by the addition of the carboxylic acid fragment, successfully producing the desired ester precursor to the macrolactone in 79% yield. frontiersin.org This highlights the method's efficacy in complex fragment couplings. Other syntheses of macrolides have utilized the Yamaguchi protocol for the final ring-closing macrolactonization step, achieving moderate to good yields where other methods failed. nih.govfrontiersin.org For instance, in the synthesis of strasseriolide, the Yamaguchi method was the only successful protocol for a key esterification, yielding the product where other common coupling reagents (EDCI, DCC, HBTU) were ineffective. frontiersin.org The reliability and generally high yields associated with the Yamaguchi protocol make it a primary choice for macrolactonization in the synthetic campaigns toward this compound.

Mukaiyama Macrolactonization and Related Methods

The Mukaiyama macrolactonization represents another cornerstone strategy for the formation of large-ring lactones. Introduced in 1976, this method utilizes a pyridinium (B92312) salt, typically 2-chloro-1-methylpyridinium (B1202621) iodide (the Mukaiyama reagent), to activate the carboxylic acid. acs.org The mechanism involves the formation of a highly activated acyloxypyridinium species, which is then susceptible to intramolecular attack by the distal hydroxyl group to forge the macrocyclic ring. acs.org This methodology has proven particularly useful in the synthesis of various unsaturated macrolactones. acs.org

This approach was considered in synthetic studies toward the sorangiolides. acs.org In the total synthesis of the related myxobacterial metabolite (+)-sorangicin A, both the Yamaguchi and a modified Mukaiyama protocol were found to be effective for the critical macrocyclization step, delivering the desired macrolactone where other methods might have failed due to the sensitive trienoate system of the seco-acid. nih.gov However, the traditional Mukaiyama reagent can present challenges. Issues such as halogen exchange on the reagent, rendering it inactive, or undesired Michael additions of the iodide counterion to activated acid substrates can occur. nih.gov To circumvent these problems, modified Mukaiyama reagents with non-nucleophilic counterions, such as tetrafluoroborate, have been developed. nih.gov Another related method is the Shiina macrolactonization, which uses 2-methyl-6-nitrobenzoic anhydride (MNBA) and has been shown to be effective, although in some complex syntheses, it provided lower yields compared to the Mukaiyama conditions. researchgate.net These salt-based activation methods provide a valuable alternative to mixed anhydride approaches like the Yamaguchi protocol, expanding the toolkit for tackling challenging macrocyclizations in syntheses of this compound.

Challenges and Innovations in Complex Macrolactone Synthesis

The total synthesis of complex macrolactones like this compound is fraught with challenges that extend beyond the final ring-closing step. The intricate molecular architecture, often featuring numerous stereocenters, sensitive functional groups, and conformational constraints, demands innovative and robust synthetic strategies from the outset.

Management of Multiple Stereogenic Centers and Chiral Integrity

This compound possesses a complex three-dimensional structure defined by multiple stereogenic centers. The absolute and relative configuration of these centers is paramount to the molecule's biological activity. Establishing and maintaining the integrity of these chiral centers throughout a lengthy synthetic sequence is a formidable challenge. nih.govfrontiersin.org Quaternary stereocenters, which are found in many natural products, present a particularly difficult synthetic challenge. escholarship.org

Successful syntheses of related complex macrolides rely on a suite of powerful asymmetric reactions to install the required stereochemistry with high fidelity. Key strategies include:

Substrate-Controlled Reactions: Utilizing existing stereocenters to direct the stereochemical outcome of subsequent reactions. An example is the 1,3-diastereoselective syn reduction of a β-hydroxyketone intermediate. researchgate.net

Reagent-Controlled Reactions: Employing chiral reagents or catalysts to induce asymmetry. Methods like the Krische iridium-catalyzed anti-diastereoselective carbonyl crotylation and the Evans or Crimmins acetate aldol reactions have been instrumental in setting stereocenters in the synthesis of Sorangiolide A. researchgate.netnih.gov

Chiral Pool Synthesis: Using readily available enantiopure starting materials from nature, such as amino acids or sugars, to provide initial stereochemical definition. researchgate.net

A major risk throughout the synthesis is the epimerization (inversion of stereochemistry) of sensitive chiral centers, especially those adjacent to carbonyl groups. This can be triggered by basic or acidic conditions during coupling or deprotection steps. researchgate.net Therefore, the choice of reagents and reaction conditions at every stage must be carefully considered to preserve the hard-won chiral integrity of the molecule.

Strategies for Overcoming Conformational Bias in Macrocyclization

The success of a macrolactonization reaction is heavily dependent on the conformation of the linear seco-acid precursor. The molecule must adopt a reactive conformation that places the terminal carboxyl and hydroxyl groups in close proximity for cyclization to occur. Often, the lowest energy conformation of the precursor is an extended, non-productive one, which favors intermolecular side reactions like dimerization or oligomerization. acs.org

Several factors contribute to this challenge:

Enthalpic and Entropic Factors: The formation of medium-sized rings (8-11 atoms) is particularly difficult due to a combination of ring strain (enthalpy) and unfavorable probability of the ends meeting (entropy). acs.org While the 18-membered ring of this compound is less strained, entropic factors remain significant.

Rigidifying Elements: The presence of double bonds, aromatic rings, or other rigid structural motifs within the seco-acid chain can lock the molecule into a non-productive conformation.

Intramolecular Hydrogen Bonding: Non-covalent interactions, such as hydrogen bonds between remote parts of the chain, can sequester the reacting groups and prevent them from approaching each other, leading to failed cyclization. acs.org

To overcome these conformational hurdles, chemists have developed several innovative strategies. One approach is to design the seco-acid with "pre-organized" structural elements that encourage a U-shaped turn, such as the strategic placement of cis-double bonds or specific stereochemical arrays. Another tactic involves disrupting unfavorable non-covalent interactions; for example, switching to a polar aprotic solvent like DMF can break up disruptive hydrogen bonds that might otherwise inhibit cyclization. acs.org In some cases, high temperatures are used to provide enough energy to overcome conformational barriers, as seen in thermolytic macrocyclizations. nih.gov

Synthesis of this compound Precursors and Advanced Intermediates

The total synthesis of this compound, a complex macrolide, is achieved through a convergent strategy, which involves the independent synthesis of key molecular fragments that are later combined to form the final structure. This approach allows for greater efficiency and the ability to control the stereochemistry of the molecule. The synthesis of the precursors for this compound is a complex process that relies on a series of highly selective and efficient chemical reactions to construct the necessary stereocenters and functional groups.

A key approach to the synthesis of the Sorangiolide family involves the creation of a fully protected 18-membered macrocyclic lactone which serves as the immediate precursor to both Sorangiolide A and B. acs.org The construction of this advanced intermediate is a significant undertaking that showcases a range of modern synthetic methodologies.

One of the pivotal steps in the synthesis of a key fragment is the use of a Fu-type Suzuki cross-coupling reaction. uni-hannover.de This reaction is employed to couple a borane with a bromide to create a crucial carbon-carbon bond, forming an advanced intermediate. uni-hannover.de The borane is typically prepared in situ before the cross-coupling reaction. uni-hannover.de

The stereochemical complexity of this compound requires precise control during the synthesis of its precursors. For instance, the Evans' aldol reaction is utilized to establish specific stereocenters with a high degree of 1,5-anti induction. acs.org This is followed by a diastereoselective reduction of a β-hydroxyketone to create a syn-1,3-diol, another critical stereochemical feature of the molecule. acs.org

The tables below outline the synthesis of key precursors and advanced intermediates as reported in the literature.

Table 1: Synthesis of a Key Bromide Fragment

StepStarting MaterialReagents and ConditionsProductYield (%)
1Commercially available alcohol1. (COCl)₂, DMSO, Et₃N, CH₂Cl₂; 2. (EtO)₂P(O)CH₂CO₂Et, NaH, THFα,β-Unsaturated ester85 (over 2 steps)
2α,β-Unsaturated esterDIBAL-H, CH₂Cl₂Allylic alcohol95
3Allylic alcoholTBSCl, imidazole, CH₂Cl₂TBS-protected alcohol98
4TBS-protected alcohol1. O₃, CH₂Cl₂; 2. Me₂SAldehyde92
5AldehydeCBr₄, PPh₃, CH₂Cl₂Dibromo-olefin85
6Dibromo-olefinn-BuLi, THF; then H₂OTerminal alkyne91
7Terminal alkyne9-BBN, THF; then NaOH, H₂O₂Alcohol88
8AlcoholCBr₄, PPh₃, CH₂Cl₂Bromide Fragment 90

Table 2: Synthesis of a Key Borane Fragment and Subsequent Coupling

StepStarting MaterialReagents and ConditionsProductYield (%)
1Known chiral aldehydeEvans' Aldol Reaction: (R)-4-benzyl-2-oxazolidinone, Bu₂BOTf, Et₃N; then aldehydeAldol adduct89 (dr >95:5)
2Aldol adductMeOCH₂Cl, DIPEAMOM-protected alcohol96
3MOM-protected alcoholLiBH₄, H₂O, Et₂OPrimary alcohol93
4Primary alcohol1. (COCl)₂, DMSO, Et₃N, CH₂Cl₂; 2. Ph₃P=CHCO₂Meα,β-Unsaturated ester87 (over 2 steps)
5α,β-Unsaturated esterDIBAL-H, CH₂Cl₂Allylic alcohol94
6Allylic alcohol9-BBN, THFBorane Fragment Prepared in situ
7Bromide Fragment (from Table 1) + Borane Fragment Pd(dppf)Cl₂, aq. Cs₂CO₃, THF/DMFCoupled Fragment 27 78

Following the successful coupling of these fragments, the resulting advanced intermediate undergoes further functional group manipulations, including deprotection and oxidation, to yield a seco-acid. This seco-acid is then subjected to a macrolactonization reaction, such as the Mukaiyama macrolactonization, to form the 18-membered macrocyclic lactone precursor. acs.org This precursor contains the core structure and necessary stereochemistry, poised for the final steps to yield this compound.

Molecular and Cellular Mechanisms of Sorangiolide B Action

Investigation of Cellular Targets and Pathways Modulated by Sorangiolides

The antimicrobial and cytotoxic effects of sorangiolides stem from their interference with fundamental cellular functions. Research has aimed to pinpoint the specific molecular targets to understand their full biological potential.

Interaction with Ribosomal Components or Protein Synthesis Machinery (Based on Sorangicin Analogs)

While direct studies on Sorangiolide B's interaction with the ribosome are not extensively documented, significant insights can be drawn from its close structural analogs, the sorangicins. Sorangicins are potent inhibitors of bacterial transcription, a crucial first step in protein synthesis. mdpi.comontosight.ai They specifically target the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP). mdpi.comontosight.ai This binding event obstructs the process of transcription, thereby preventing the synthesis of messenger RNA and consequently halting protein production. mdpi.compnas.org The binding site of sorangicin on RNAP is distinct from that of rifampicin, another well-known RNAP inhibitor, which means there is no cross-resistance between them. pnas.orgresearchgate.net Structural and biochemical data show that sorangicin A inhibits the wild-type Mycobacterium tuberculosis RNAP by preventing the translocation of very short RNAs, a mechanism similar to rifampicin. pnas.orgnih.gov However, it inhibits rifampicin-resistant RNAP mutants through a different mechanism, blocking the template-strand DNA from reaching the enzyme's active site. pnas.orgnih.gov Given the structural similarities, it is plausible that this compound employs a similar mechanism to exert its antibacterial effects.

Mechanistic Studies on Microtubule Dynamics (Based on Related Disorazoles)

In eukaryotic cells, the cytotoxic properties of compounds structurally related to sorangiolides, such as the disorazoles, are well-characterized and primarily involve the disruption of the microtubule network. nih.govnih.gov Microtubules are dynamic polymers of tubulin that are fundamental to cell division, intracellular transport, and the maintenance of cell structure. mdpi.com

Impact on Tubulin Polymerization and Depolymerization in vitro

Disorazoles are potent inhibitors of tubulin polymerization. nih.govresearchgate.netoncotarget.com In vitro assays using purified tubulin have demonstrated that disorazoles, at nanomolar to low micromolar concentrations, effectively prevent the assembly of tubulin dimers into microtubules. nih.govresearchgate.net For example, disorazole C1 has been shown to inhibit purified bovine tubulin polymerization in a concentration-dependent manner. researchgate.netnih.gov Disorazole A1 is also a potent inhibitor of tubulin polymerization and can induce the complete depolymerization of pre-formed microtubules in vitro. nih.gov This disruption of the dynamic equilibrium between tubulin polymers and dimers is a key aspect of their cytotoxic mechanism. nih.gov

Alteration of Microtubule Organization in Cellular Models

The effects of disorazoles observed in vitro translate to profound alterations of the microtubule cytoskeleton in cellular models. nih.govnih.gov Treatment of various cancer cell lines with disorazoles leads to the disassembly of the microtubule network. nih.govnih.govnih.gov For instance, disorazole C1 treatment of A549 cells resulted in a time and concentration-dependent disruption of microtubules. nih.gov Similarly, a synthetic analog of disorazole C1 caused significant disruption of both α-tubulin and β-tubulin networks in human colorectal cancer cells, leading to a loss of cellular structure. nih.gov This disruption of microtubule organization leads to an arrest of the cell cycle in the G2/M phase and can ultimately trigger apoptosis (programmed cell death). nih.govnih.gov

Cell Cycle Perturbations Induced by this compound (Based on Related Disorazoles)

While direct studies on the cell cycle effects of this compound are limited, the closely related family of macrocyclic polyketides, the disorazoles, also isolated from the myxobacterium Sorangium cellulosum, have been more extensively studied and provide a valuable model for understanding potential mechanisms. researchgate.netresearchgate.netnih.govnih.gov

Disorazoles, such as disorazole A1 and C1, are potent inhibitors of cell proliferation and have been shown to induce a robust G2/M phase arrest in various cancer cell lines. researchgate.netresearchgate.netpitt.eduethz.chcore.ac.uk This arrest is a hallmark of agents that interfere with microtubule dynamics. ethz.chcore.ac.uk For instance, treatment of human tumor cells with disorazole C1 leads to an accumulation of cells in the G2/M phase, as determined by flow cytometry analysis. researchgate.netcore.ac.uk This effect is attributed to the disruption of the mitotic spindle, which is essential for proper chromosome segregation during mitosis. nih.govethz.ch The potent antimitotic properties of disorazoles are observed at nanomolar and even picomolar concentrations. researchgate.netnih.gov Studies with disorazole A1 demonstrated its ability to block mitosis and destabilize microtubule assembly, leading to the G2/M checkpoint arrest. nih.gov

A novel, chemically stabilized analog of disorazole C1 also demonstrated potent anti-proliferative activity against a spectrum of human colorectal cancer cells, causing G2/M cell cycle arrest. researchgate.net This suggests that the core macrocyclic structure of these compounds is critical for their cytotoxic and antimitotic effects. researchgate.net

Table 1: Effects of Disorazole Analogs on Cell Cycle
CompoundCell LineEffectReference
Disorazole C1Human tumor cellsG2/M phase arrest, enhanced mitotic index researchgate.net
Disorazole A1Histiocytic lymphoma U-937 cellsAccumulation of cells in G2/M phase core.ac.uk
Disorazole A1Various cancer cell linesBlocks mitosis, G2/M checkpoint arrest nih.gov
(-)-CP2-disorazole C1 (analog)Human colorectal cancer cellsG2/M cell cycle arrest researchgate.net

The arrest of the cell cycle at the G2/M phase by disorazoles ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells. researchgate.netresearchgate.netnih.gov The disruption of microtubule polymerization is a key trigger for this apoptotic cascade. nih.gov Evidence suggests that disorazole A1, at picomolar concentrations, is sufficient to trigger the apoptotic cell death cascade. nih.gov Similarly, treatment with a novel disorazole C1 analog resulted in the induction of apoptosis in colorectal cancer cells. researchgate.net

However, the pro-apoptotic efficacy can vary between different disorazole analogs. For example, while disorazole A1 is a potent inducer of apoptosis, disorazole C1 was found to be less effective in inducing apoptosis in A549 cells at similar concentrations, suggesting that specific structural features, such as the vinyl oxirane subunit in disorazole A1, may play a role in the potency of apoptosis induction. researchgate.net

In addition to apoptosis, some microtubule-disrupting agents can induce a state of cellular senescence, which is a permanent growth arrest. nih.gov Interestingly, studies on disorazole C1 have revealed its ability to induce premature cellular senescence in human tumor cells. researchgate.net This suggests an alternative cell fate for cancer cells treated with these compounds, which could contribute to their therapeutic potential. However, it is noteworthy that a study on a novel disorazole analog that induced G2/M arrest and apoptosis did not observe senescence induction. researchgate.net This highlights the nuanced cellular responses that can be elicited by structurally related compounds. The induction of senescence by cellular stressors, including certain chemotherapeutic drugs, is a complex process that can serve as a barrier to tumorigenesis. nih.gov

Induction of Apoptosis Pathways at the Molecular Level

Enzyme Inhibition Profiles and Specificity of this compound

While this compound itself has been reported to exhibit weak antibiotic activity against Gram-positive bacteria, a related class of compounds, the sorangicins (also produced by Sorangium cellulosum), are potent and specific inhibitors of bacterial RNA polymerase (RNAP). nih.govresearchgate.net Sorangicin A and B are macrocyclic lactone carbonic acids that act primarily against Gram-positive bacteria, including mycobacteria. nih.gov They function by binding to the β subunit of the bacterial RNAP, in the same pocket as the well-known antibiotic rifampicin, thereby directly blocking the path of the elongating RNA transcript at a length of 2-3 nucleotides. nih.govosti.gov This inhibition occurs at the initiation stage of transcription. nih.govnih.gov

Despite sharing a binding site with rifampicin, sorangicins have a different chemical structure. nih.govosti.gov This structural difference, particularly the conformational flexibility of sorangicin compared to the rigid structure of rifampicin, may allow it to adapt to mutations in the binding pocket, which has implications for overcoming antibiotic resistance. nih.govosti.gov Given the structural relationship and common origin, it is plausible that the weak antibacterial activity of sorangiolides could be mediated through a similar mechanism of RNAP inhibition, although this requires direct experimental confirmation. Sorangicin A has been shown to be effective against intracellular bacteria like Mycobacterium tuberculosis and also shows activity against Chlamydia trachomatis. mdpi.com

Table 2: Inhibition of Bacterial RNA Polymerase by Sorangicins
CompoundTarget EnzymeMechanism of ActionBacterial SpectrumReference
Sorangicin A & BBacterial RNA Polymerase (β subunit)Blocks RNA elongation at 2-3 nucleotidesMainly Gram-positive bacteria, including mycobacteria nih.govnih.gov
Sorangicin ABacterial RNA PolymeraseInhibits transcription initiationGram-positive pathogens, Chlamydia trachomatis nih.govmdpi.com

Currently, there is a lack of specific information from mechanistic screens identifying other direct enzymatic targets for this compound beyond the potential for bacterial RNA polymerase inhibition. The primary focus of research on related compounds like the disorazoles has been on their interaction with tubulin, which is not an enzyme. researchgate.netnih.gov Enzyme inhibitors are a major class of therapeutic agents, targeting a wide range of enzymes involved in various diseases. medcraveonline.comnih.govmdpi.com Further broad-based screening of this compound against panels of enzymes would be necessary to identify any other specific inhibitory activities.

Structure Activity Relationship Sar Studies of Sorangiolide B and Synthetic Analogs

Design and Synthesis of Sorangiolide B Analogs for SAR Elucidation

The quest to decipher the pharmacophore of this compound has spurred the design and synthesis of a diverse array of analogs. These efforts are systematically categorized into modifications of the core structure, exploration of the side chain, and the influence of stereochemistry.

Rational Design Based on Core Structure Modifications

The 18-membered macrolactone core of this compound presents a primary target for modification. nih.gov Synthetic strategies often involve a convergent approach, where key fragments of the molecule are synthesized separately and then combined. nih.gov Techniques like Yamaguchi esterification and Nozaki-Hiyama-Kishi reaction have been pivotal in the cyclization of the macrolactone ring. researchgate.net The synthesis of the fully protected 18-membered macrocyclic lactone, an immediate precursor to this compound, has been described, highlighting the complexity of manipulating this core structure. nih.gov

One notable approach involved a ring-closing alkyne metathesis (RCAM) to create a common macrocyclic intermediate. researchgate.net This intermediate then served as a scaffold for further modifications, allowing for a "diverted total synthesis" approach to generate a library of non-natural analogs. researchgate.net Such strategies are essential for systematically probing the importance of different regions of the macrolide core.

Exploration of Side Chain Modifications on Mechanistic Activity

The side chain of this compound, which features a carboxylic acid and a hydroxyl group, is another critical determinant of its biological activity. researchgate.net this compound is distinguished from its close relative, Sorangiolide A, by an extra hydroxyl group on the side chain. researchgate.net This seemingly minor difference can have a significant impact on the molecule's interactions with its biological target.

SAR studies have explored the impact of modifying this side chain. For instance, in the related disorazole C1, replacing the allylic alcohol in the side chain with a methyl group resulted in an inactive analog, underscoring the essential nature of this functional group for its biological activity. core.ac.uk While this is not this compound, it provides a valuable framework for understanding the potential importance of the hydroxyl group in the side chain of this compound for its mechanistic activity.

Stereochemical Influences on Molecular Interactions

The stereochemistry of this compound, with its multiple chiral centers, plays a crucial role in its biological function. nih.govnih.gov The precise three-dimensional arrangement of atoms dictates how the molecule fits into its target's binding site. The synthesis of stereoisomers is therefore a key strategy in SAR studies.

Key synthetic steps used to control the stereochemistry during the synthesis of this compound precursors include the sp3-hybridized carbon-carbon Fu cross-coupling, the stereoselective Evans' aldol (B89426) reaction with 1,5-anti induction, and the 1,3-diastereoselective syn reduction of a β-hydroxyketone intermediate. nih.gov The ability to synthesize specific stereoisomers allows researchers to probe the stereochemical requirements for optimal molecular interactions and biological activity. For example, in the synthesis of other complex macrolides, controlling the stereochemistry has been shown to be critical for their cytotoxic effects. ethz.ch

Methodologies for SAR Assessment at the Molecular and Cellular Level

A comprehensive understanding of SAR requires a combination of in vitro and cell-based assays to assess both direct target interaction and effects on cellular pathways.

In vitro Biochemical Assays for Target Interaction

Biochemical assays are fundamental for directly measuring the interaction between this compound analogs and their molecular targets. gd3services.com These assays are crucial for determining binding affinity and inhibitory activity. gd3services.com Various high-throughput screening (HTS) compatible technologies are employed, including:

Fluorescence-based assays: These include fluorescence intensity, FRET (Fluorescence Resonance Energy Transfer), TR-FRET (Time-Resolved FRET), and fluorescence polarization (FP). gd3services.comaxxam.com FP, for example, is a robust technique for measuring binding events in solution. sygnaturediscovery.com

Radioligand binding assays: These are particularly useful when the native ligand is difficult to label fluorescently and can be used to determine the affinity of unlabeled compounds through competition. sygnaturediscovery.com

AlphaScreen® and Luminescence: These are other common readout technologies used in HTS campaigns. gd3services.comaxxam.com

These assays allow for the quantitative assessment of how structural modifications to this compound affect its interaction with its target protein. gd3services.com

Assay Type Principle Information Gained
Fluorescence Polarization (FP) Measures the change in polarization of fluorescent light upon binding of a small fluorescent molecule to a larger protein. sygnaturediscovery.comBinding affinity (Kd), IC50 values. sygnaturediscovery.com
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures energy transfer between a donor and an acceptor fluorophore when in close proximity, indicating a binding event. gd3services.comaxxam.comBinding affinity, kinetics of interaction.
Radioligand Binding Assay Competitively measures the binding of a radiolabeled ligand and an unlabeled test compound to a target. sygnaturediscovery.comBinding affinity (Ki) of unlabeled compounds. sygnaturediscovery.com
Thermal Shift Assay (TSA) Measures the change in the thermal stability of a protein upon ligand binding. axxam.comLigand binding.

Cell-Based Assays for Mechanistic Pathway Analysis

Cell-based assays can be designed to investigate various aspects of a compound's activity, such as its impact on cell growth, proliferation, or specific signaling pathways. google.comgoogle.com For instance, researchers can use engineered cell lines where a specific pathway is sensitized to inhibition, making them more susceptible to compounds that target that pathway. nih.gov By observing the phenotypic changes in these cells upon treatment with different this compound analogs, researchers can infer the compound's mechanism of action and how structural modifications influence its activity on a particular cellular pathway. google.comgoogle.com

The data gathered from these assays can help to identify analogs with improved cellular potency and selectivity, and to elucidate the downstream consequences of target engagement.

Assay Type Purpose Example Application
Cell Proliferation/Viability Assays To determine the effect of compounds on cell growth and survival.Assessing the cytotoxic or cytostatic effects of this compound analogs on cancer cell lines.
Reporter Gene Assays To measure the activity of a specific signaling pathway.Investigating whether analogs modulate a particular transcription factor's activity downstream of the target.
Target Engagement Assays To confirm that a compound interacts with its intended target within the cell. biorxiv.orgUsing techniques like cellular thermal shift assays (CETSA) to verify that analogs bind to the target protein in a cellular environment. biorxiv.org
High-Content Imaging To visualize and quantify multiple cellular parameters simultaneously.Analyzing changes in cell morphology, protein localization, or organelle health in response to analog treatment.

Computational Approaches for Ligand-Target Docking and Affinity Prediction

Computational docking methods are instrumental in predicting the binding orientation of a ligand within a target's active site and estimating the corresponding binding affinity. mdpi.comunpad.ac.id These approaches utilize scoring functions, which are mathematical models that calculate the strength of interactions between a protein and a ligand. mdpi.com Factors considered by these functions include van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation effects. mdpi.com The primary goals of docking are to predict the ligand's position in the binding site and to rank different ligands based on their predicted binding affinity, thereby aiding in the identification of promising drug candidates. mdpi.com

In the context of this compound and its analogs, molecular docking studies are crucial for understanding their interaction with potential biological targets. While specific docking studies for this compound are not extensively detailed in the provided results, the general methodology involves preparing the 3D structure of the target protein and the ligand. unpad.ac.idjapsonline.com Software such as AutoDock Vina and Glide are commonly used for these simulations. mdpi.comarxiv.org The process generates multiple binding poses, which are then ranked by a scoring function to predict the most favorable interaction. arxiv.org

For instance, in studies of other complex molecules, docking analyses have successfully revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding. mdpi.com The binding energy, often expressed in kcal/mol, provides a quantitative measure of the predicted affinity. mdpi.comarxiv.org Advanced methods may also incorporate molecular dynamics simulations to assess the stability of the ligand-protein complex over time. The development of deep learning-based models, like the ResAtom-Score, is further enhancing the accuracy of affinity predictions. arxiv.org

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target and elicit a biological response. slideshare.net Identifying these key elements within the this compound scaffold is fundamental to understanding its mechanism of action and for designing more potent and selective analogs. ashp.org

Impact of Specific Functional Groups on Target Binding

The biological activity of a molecule is intrinsically linked to its functional groups. ashp.org The structure of this compound, an 18-membered macrolide, features several key functional groups, including hydroxyl groups, methylated centers, and a carboxylic acid side chain. researchgate.netnih.gov this compound is distinguished from Sorangiolide A by an extra hydroxyl group on the C11-carboxylic acid side chain. researchgate.netresearchgate.net

In related natural products like the disorazoles, modifications to functional groups have been shown to be critical for biological activity. researchgate.net For example, replacing epoxide units with cyclopropyl (B3062369) motifs was found to be tolerable for biological activity and improved chemical stability. researchgate.net This highlights that even subtle changes to functional groups can significantly alter a compound's properties. Similarly, studies on strasseriolides have indicated that the "northern" allylic alcohol subunit is a vital part of the pharmacophore. researchgate.netresearchgate.net

Importance of Macrolactone Ring Conformation on Biological Activity

The three-dimensional conformation of the macrolactone ring is a critical determinant of biological activity for macrolides like this compound. slideshare.netashp.org The large, flexible ring can adopt various conformations, and it is the specific "bioactive" conformation that binds effectively to the biological target. mdpi.com

Sorangiolide A, and by extension this compound, are 18-membered macrolactones. nih.govfrontiersin.org The conformation of this ring system dictates the spatial presentation of its functional groups, which must be correctly oriented to interact with the target. slideshare.net Studies on other macrolides have shown that the ring exists in a dynamic equilibrium between different conformations in solution, and the presence of a binding partner can stabilize a specific conformation. mdpi.com

For example, in disorazole analogs, it was found that both the functional group array and the three-dimensional conformation of the parent compound are crucial for interaction with the biological target. researchgate.net All tested structural analogs of disorazole C1 were significantly less potent, emphasizing the importance of the specific macrocyclic conformation. researchgate.net This conformational dependence is a common feature among large, flexible natural products. researchgate.net

Comparative SAR with Related Natural Products (e.g., Disorazoles, Strasseriolides)

Comparing the structure-activity relationships of this compound with structurally related natural products provides valuable insights into shared and unique pharmacophoric features.

Strasseriolides: Strasseriolides are 18-membered macrolides, similar in ring size to the sorangiolides. nih.govfrontiersin.org They possess potent antiplasmodial activity. researchgate.net SAR studies on strasseriolides have identified the "northern" allylic alcohol subunit as an integral part of their pharmacophore. researchgate.netresearchgate.net Interestingly, strasseriolide B was found to be highly toxic in vivo, while other members of the family, such as strasseriolide D, showed good efficacy with no toxicity. csic.esnih.gov This dramatic difference in activity and toxicity among closely related analogs underscores the sensitivity of the biological response to minor structural changes, a principle that likely applies to the sorangiolides as well. For example, the presence of a hydroxyl group at a specific position was suggested to be key for the biological activity of the strasseriolide family. researchgate.net

The table below provides a comparative overview of these related macrolides.

Compound FamilyRing SizeKey Structural FeaturesKnown Biological ActivityKey SAR Findings
Sorangiolides 18-memberedMacrolactone, hydroxyl groups, methylated centers, C11-carboxylic acid side chain. researchgate.netnih.govWeak antibiotic activity against Gram-positive bacteria. researchgate.netresearchgate.netThis compound differs from A by an additional hydroxyl group on the side chain. researchgate.netresearchgate.net
Disorazoles Dimeric macrolideTwo 2-alkyl-oxazole-4-carboxylic acid subunits, epoxide units. researchgate.netethz.chPotent antitumor and antimitotic agents. researchgate.netresearchgate.netBoth functional group array and 3D conformation are critical for activity. researchgate.net
Strasseriolides 18-memberedMacrolactone, trisubstituted alkenes, methyl centers, free carboxylic acid. frontiersin.orgPotent antiplasmodial activity. researchgate.netcsic.esThe "northern" allylic alcohol subunit is part of the pharmacophore; minor structural changes dramatically affect toxicity. researchgate.netresearchgate.netnih.gov

Advanced Research Methodologies and Future Directions in Sorangiolide B Research

Application of Advanced Spectroscopic Techniques for Conformational Analysis and Dynamics

Understanding the three-dimensional structure and conformational flexibility of a macrocycle like Sorangiolide B is paramount to deciphering its mechanism of action. Polyketide macrolides are not static entities; they often exist as an equilibrium of multiple conformers in solution. nih.govrsc.org Identifying the specific conformation responsible for biological activity—the "bioactive conformation"—is a significant challenge that requires advanced spectroscopic and computational methods. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of these investigations. Advanced NMR experiments provide data on the spatial proximity of atoms and bond orientations, which are used as constraints for molecular modeling.

2D-NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing distance constraints for building 3D models. NOESY spectra, combined with computational energy minimization, help to map the molecule's conformational landscape. nih.govmdpi.com

Coupling Constants (J-values): The magnitude of J-couplings between protons provides information about the dihedral angles of the bonds separating them, which is critical for defining the ring's structure and the orientation of its substituents. nih.gov

Advanced Computational and NMR Methods: For complex, flexible molecules, more sophisticated approaches are necessary. The NAMFIS (NMR Analysis of Molecular Flexibility in Solution) method systematically compares experimental and computed NMR parameters to define the relative populations of different conformers. nih.govcopernicus.org Furthermore, techniques like Saturation Transfer Difference (STD) and Transfer-NOE (tr-NOE) spectroscopy can be used to study the conformation of the ligand only when it is bound to its biological target, directly probing the bioactive conformation. nih.gov

A key challenge in studying macrolides is their tendency to self-assemble or exist in multiple conformations, which can complicate spectral analysis. rsc.org Therefore, a combination of different NMR experiments, conducted in various solvents and potentially with chiral derivatizing agents, is often required to build a comprehensive and accurate model of this compound's structure and dynamics in a biologically relevant environment. rsc.orgbeilstein-journals.org

Table 1: Spectroscopic and Computational Techniques for Conformational Analysis

Technique Information Provided Application to this compound
X-ray Crystallography Provides a precise, solid-state structure of a single conformer. researchgate.net Offers a high-resolution snapshot, but may not represent the solution or bioactive conformation.
2D-NOESY NMR Measures through-space correlations between protons, providing distance constraints. mdpi.com Essential for determining the folding of the macrocyclic ring and side-chain orientations in solution.
J-Coupling Analysis Reveals dihedral angles between adjacent protons, defining local stereochemistry. nih.gov Crucial for constraining the geometry of the polyketide backbone.
Molecular Modeling (e.g., MMFF94s) Generates energy-minimized 3D structures based on experimental constraints. nih.govbeilstein-journals.org Integrates NMR data to produce plausible models of low-energy solution conformers.
STD / Transfer-NOE NMR Detects ligand signals only when bound to a target protein. nih.gov A powerful future approach to determine the specific bioactive conformation of this compound.

Integration of Chemical Biology Tools for Target Deconvolution

A critical step in translating a bioactive compound into a chemical probe or therapeutic lead is identifying its molecular target(s). nih.govresearchgate.net Phenotypic screens may reveal this compound's antifungal activity, but target deconvolution is required to understand how it works at the molecular level. Modern chemical proteomics provides an array of powerful, often unbiased, tools for this purpose. researchgate.netbrieflands.com These methods can be broadly categorized as probe-based or label-free.

Probe-based methods involve synthesizing a derivative of this compound that incorporates a reactive group (like a photoaffinity label) and/or an enrichment tag (like biotin).

Photoaffinity Labeling (PAL): A this compound analog is functionalized with a photo-reactive group (e.g., a diazirine). Upon UV irradiation, this group forms a highly reactive carbene that covalently crosslinks the probe to its binding partner, allowing for subsequent enrichment and identification by mass spectrometry. researchgate.netdrughunter.com

Affinity-Based Protein Profiling (ABPP): This involves immobilizing a this compound derivative onto beads to "fish" for its binding partners in a cell lysate. researchgate.netnih.gov Competitive experiments with the original, unmodified compound are used to distinguish specific binders from non-specific ones. researchgate.net

Label-free methods have the significant advantage of using the natural product in its native form, avoiding the risk that chemical modifications might alter its binding properties.

Cellular Thermal Shift Assay (CETSA®): This technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. drughunter.com Intact cells or lysates are treated with this compound, heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry. Target proteins will show a characteristic shift in their melting temperature in the presence of the compound. elrig.org

Limited Proteolysis-Mass Spectrometry (LiP-MS): Ligand binding can alter a protein's conformation, exposing or hiding certain sites from protease cleavage. LiP-MS identifies targets by detecting changes in the pattern of peptide fragments produced upon limited proteolysis of a cell lysate in the presence versus absence of the compound. biognosys.com

The application of these tools is essential for elucidating the precise mechanism of action of this compound, identifying potential off-targets, and guiding the design of more selective and potent derivatives. researchgate.net

Table 2: Modern Chemical Biology Tools for Target Deconvolution

Method Principle Requirement Advantage
Photoaffinity Labeling (PAL) Covalent crosslinking of a photo-activated probe to its target. drughunter.com Synthesis of a modified this compound probe. Provides a covalent "snapshot" of the interaction.
Affinity-Based Profiling (ABPP) Enrichment of binding partners using an immobilized probe. nih.gov Synthesis of a modified this compound probe. Directly pulls down interacting proteins from complex mixtures.
Cellular Thermal Shift Assay (CETSA®) Ligand binding alters protein thermal stability. elrig.org None (label-free). Can be used in living cells and tissues without modifying the compound. elrig.org
Limited Proteolysis (LiP-MS) Ligand binding alters protein conformation and protease accessibility. biognosys.com None (label-free). Provides structural information and can map binding sites. biognosys.com
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from protease degradation. scholaris.ca None (label-free). A straightforward label-free method for identifying stabilized targets.

Chemoenzymatic Synthesis Approaches for this compound and Derivatives

While total chemical synthesis provides ultimate flexibility, chemoenzymatic approaches are emerging as powerful strategies that combine the efficiency and selectivity of biological catalysts with the versatility of synthetic chemistry. mdpi.comjsstd.org Such methods could offer more sustainable and efficient routes to this compound and its analogs. A key advantage is the ability of enzymes to perform reactions with high regio- and stereoselectivity under mild conditions, often minimizing the need for complex protecting group manipulations. nih.gov

Although a full chemoenzymatic synthesis of this compound has not been reported, strategies used for other complex natural products provide a blueprint. For instance, in the synthesis of sorbicillactone A, the monooxygenase SorbC was used for a key enantioselective oxidative dearomatization step. nih.gov Similarly, enzymes could be employed to install specific stereocenters in this compound precursors.

Potential chemoenzymatic strategies for this compound could involve:

Enzymatic Desymmetrization: Using an enzyme like a lipase (B570770) or esterase to selectively react with one of two identical functional groups in a symmetrical, chemically synthesized precursor, thereby creating a chiral intermediate.

Biocatalytic Reductions/Oxidations: Employing ketoreductases or oxidases to set key stereocenters with high enantiomeric excess, a common challenge in polyketide synthesis.

Directed Evolution: Engineering enzymes to accept unnatural substrates that resemble fragments of this compound, enabling the creation of novel derivatives that are inaccessible through purely synthetic or biosynthetic means.

The integration of biocatalysis holds promise for streamlining the synthesis of this complex macrolide, facilitating the production of sufficient quantities for further biological study and enabling the rapid generation of diverse analog libraries. mdpi.comjsstd.org

Unexplored Biosynthetic Potential within Myxobacterial Strains for this compound Congeners

Myxobacteria, the source of sorangiolides, are renowned as "microbial factories" for producing a vast array of structurally novel and bioactive secondary metabolites. biognosys.com The genomes of these bacteria are exceptionally large; for example, the Sorangium cellulosum So ce56 strain has a genome of 12.2 Mb. mdpi.com Genomic analyses have revealed that myxobacteria harbor a wealth of biosynthetic gene clusters (BGCs)—the genetic blueprints for producing natural products. copernicus.org

Crucially, many of these BGCs are "orphan" or "silent," meaning their corresponding metabolic products have not been identified under standard laboratory culture conditions. biognosys.com This suggests that the true biosynthetic potential of S. cellulosum is largely untapped. The sorangiolides themselves are polyketides, assembled by large, modular enzymes called polyketide synthases (PKSs), similar to those that produce soraphen A. researchgate.net

Future research can exploit this hidden potential through several strategies:

Genome Mining: Analyzing the sequenced genome of S. cellulosum to identify uncharacterized PKS gene clusters that share homology with the this compound cluster. These related clusters are prime candidates for producing novel sorangiolide congeners with different patterns of methylation, hydroxylation, or other modifications.

Heterologous Expression: Cloning entire BGCs from S. cellulosum and expressing them in a more genetically tractable host organism, such as Myxococcus xanthus. elifesciences.org This can activate silent clusters and facilitate production of new compounds.

Culture Condition Optimization (OSMAC): Systematically altering culture media and growth conditions (the "One Strain, Many Compounds" approach) to trigger the expression of silent BGCs in the native producer. biognosys.com

These approaches could lead to the discovery of a family of this compound congeners with potentially improved activity or novel biological properties.

Synergistic Interactions with Other Small Molecules at the Mechanistic Level

The increasing prevalence of drug resistance, particularly in fungal pathogens, has spurred interest in combination therapies. nih.gov Synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects, can enhance efficacy, reduce required dosages, and overcome resistance mechanisms. acs.org Given this compound's antifungal properties, exploring its potential for synergy with established antifungal agents is a promising avenue of research.

The nature of such interactions can be quantified using a checkerboard assay, which measures the minimum inhibitory concentration (MIC) of each drug alone and in combination. From this data, the Fractional Inhibitory Concentration Index (FICI) is calculated; a value of ≤0.5 is generally considered synergistic. acs.orgnih.gov

Potential synergistic partners for this compound could include:

Polyenes (e.g., Amphotericin B): These drugs bind to ergosterol (B1671047) in the fungal cell membrane, forming pores. This compound might act on a different target that, when inhibited, weakens the cell and makes it more susceptible to membrane disruption. mdpi.commdpi.com

Azoles (e.g., Fluconazole, Itraconazole): These agents inhibit the enzyme 14-α-demethylase, which is crucial for ergosterol biosynthesis. jsstd.org If this compound inhibits a complementary pathway, their combined action could be highly effective.

Other Macrolides: Guanidine-containing polyhydroxyl macrolides are known to alter fungal membrane permeability, a mechanism that could be complementary to that of this compound. jscimedcentral.com

Investigating these combinations at the mechanistic level could reveal novel therapeutic strategies and provide deeper insights into the fundamental biology of the fungal cell response to chemical stressors.

Development of Novel Synthetic Methodologies Inspired by this compound's Structure

The chemical synthesis of complex natural products like this compound is a formidable challenge that often drives innovation in synthetic organic chemistry. The unique structural features of the sorangiolide core—an 18-membered macrocycle with multiple stereocenters and embedded olefins—have necessitated the use and refinement of powerful synthetic methods. rsc.org

Key synthetic transformations employed in the pursuit of sorangiolides include:

Macrolactonization: The crucial ring-closing step is often the most challenging. The Yamaguchi macrolactonization , which uses 2,4,6-trichlorobenzoyl chloride (TCBC), has proven to be a particularly effective method for forming the 18-membered ring of Sorangiolide A and other complex macrolides under mild conditions. drughunter.comelrig.orgrsc.org Other methods like the Mukaiyama macrolactonization have also been utilized. rsc.org

Stereocontrolled Fragment Assembly: The linear chain is typically constructed from smaller, stereochemically defined fragments. This relies on stereoselective reactions such as the Evans' aldol (B89426) reaction to create specific carbon-carbon bonds with high diastereoselectivity. rsc.org

Carbon-Carbon Bond Formation: Modern cross-coupling reactions, such as the Fu cross-coupling and the Nozaki-Hiyama-Kishi reaction , are essential for linking complex fragments together to build the carbon skeleton. rsc.orgnih.gov

Olefin Synthesis: Ring-closing metathesis (RCM) represents a powerful alternative strategy for macrocyclization, forming a carbon-carbon double bond to close the ring.

The pursuit of more efficient and convergent syntheses of this compound and its analogs will continue to inspire the development of new reagents and strategies for the construction of complex macrocyclic polyketides.

Future Academic Inquiries into the Fundamental Biology and Chemistry of this compound

Despite progress, many fundamental questions about this compound remain. Future academic research will likely focus on several key areas, integrating the advanced methodologies described above to build a holistic understanding of this molecule.

Definitive Target and Mechanism of Action: The foremost goal is the unambiguous identification of this compound's cellular target(s). A systematic application of label-free proteomics tools like CETSA and LiP-MS, followed by biochemical validation, is essential to move beyond its observed phenotype and understand its molecular mechanism.

Structure-Activity Relationship (SAR) and Bioactive Conformation: What is the precise three-dimensional shape of this compound when it binds its target? Answering this with techniques like transfer-NOE NMR will be critical. This knowledge, combined with the synthesis of novel analogs (from chemoenzymatic and biosynthetic approaches), will allow for a detailed mapping of its SAR, pinpointing the functional groups essential for activity.

Exploiting Biosynthetic Plasticity: The vast, unexplored genomic landscape of Sorangium cellulosum is a treasure trove waiting to be explored. copernicus.org Genome mining and heterologous expression efforts are likely to yield a family of this compound congeners, providing new chemical entities for biological screening and SAR studies.

Elucidation of Synergistic Mechanisms: Systematic screening of this compound in combination with known antifungal agents could uncover potent synergistic pairings. mdpi.comacs.org Subsequent mechanistic studies would aim to understand the molecular basis of this synergy, potentially revealing new vulnerabilities in pathogenic fungi.

Advancing Synthetic Efficiency: Developing a highly efficient and scalable synthesis remains a key goal. This will likely involve pioneering new chemoenzymatic steps or novel synthetic reactions inspired by the molecule's complex architecture, ultimately enabling broader biological and preclinical investigations.

The journey of this compound from a myxobacterial metabolite to a well-understood chemical probe or therapeutic lead is a quintessential example of modern drug discovery, lying at the interface of chemistry, biology, and medicine.

Q & A

Q. What are the key steps for synthesizing and characterizing Sorangiolide B in laboratory settings?

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

Methodological Answer:

  • Use LC-MS/MS with stable isotope-labeled internal standards (e.g., ¹³C-labeled this compound) to mitigate matrix effects and improve quantification accuracy. Validate methods per ICH guidelines for linearity, LOD, LOQ, and recovery rates .
  • For tissue distribution studies, combine LC-MS with MALDI imaging to spatially resolve compound localization .

Q. How should researchers design initial bioactivity assays for this compound?

Methodological Answer:

  • Prioritize target-based assays (e.g., enzyme inhibition) followed by cell-based viability assays (MTT, apoptosis markers). Use dose-response curves (IC₅₀/EC₅₀ calculations) and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • For phenotypic screening, employ high-content imaging to capture multi-parametric responses (morphology, organelle stress) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Conduct meta-analysis of existing studies to identify variables affecting outcomes (e.g., cell line heterogeneity, assay protocols). Use orthogonal assays (e.g., CRISPR screening vs. pharmacological inhibition) to validate target engagement .
  • Apply systems biology approaches (network pharmacology, transcriptomics) to disentangle off-target effects and polypharmacology .

Q. How can researchers elucidate the mechanism of action (MoA) of this compound with minimal prior data?

Methodological Answer:

  • Combine chemoproteomics (activity-based protein profiling) and thermal shift assays to identify binding partners. Validate hits via siRNA knockdown or CRISPR-Cas9 knockout models .
  • Use molecular dynamics simulations to predict binding affinities and allosteric sites, followed by mutagenesis studies (e.g., alanine scanning) .

Q. What statistical models are appropriate for analyzing dose-dependent and time-resolved effects of this compound?

Methodological Answer:

  • For dose-response data, fit sigmoidal curves using nonlinear regression (four-parameter logistic model). For time-course studies, apply mixed-effects models to account for intra-experiment variability .
  • Employ Bayesian hierarchical models to integrate multi-omics datasets (e.g., proteomics + metabolomics) and infer causal pathways .

Q. How should researchers address batch-to-batch variability in this compound production during preclinical studies?

Methodological Answer:

  • Implement quality-by-design (QbD) principles during fermentation/purification. Monitor critical quality attributes (CQAs) like enantiomeric purity and endotoxin levels .
  • Use accelerated stability studies (ICH Q1A) to define storage conditions and establish expiration dates .

Data Reporting and Reproducibility

Q. What are the minimum data requirements for publishing this compound-related findings?

Methodological Answer:

  • Include raw spectral data (NMR, HRMS) in supplementary materials. For biological assays, report exact sample sizes, statistical tests used, and effect sizes .
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in public repositories (e.g., ChEMBL, PRIDE) .

Q. How can researchers ensure reproducibility in this compound studies across laboratories?

Methodological Answer:

  • Share standardized protocols via platforms like Protocols.io . For in vivo studies, follow ARRIVE guidelines for experimental detail .
  • Use reference standards from accredited providers (e.g., NIST) and participate in inter-laboratory proficiency testing .

Ethical and Methodological Pitfalls

Q. What common pitfalls occur when interpreting this compound’s pharmacokinetic (PK) data?

Methodological Answer:

  • Avoid extrapolating PK parameters from rodent models to humans without allometric scaling. Use PBPK modeling to account for species-specific differences in metabolism .
  • Control for compound stability in biological fluids (e.g., plasma hydrolysis) during sample collection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.